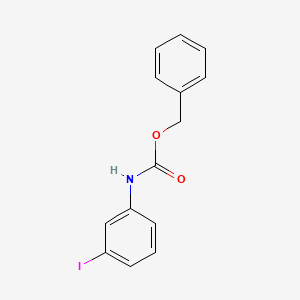

N-Cbz-3-iodoaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-iodophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPYFPYDFRQQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cbz 3 Iodoaniline and Its Precursors

Preparation of 3-Iodoaniline (B1194756) Precursors

The synthesis of 3-iodoaniline is a critical first step. Due to the directing effects of the amino group in electrophilic aromatic substitution, direct iodination of aniline (B41778) predominantly yields the para- and ortho-isomers. Therefore, achieving the meta-iodinated product requires specific strategies, including controlled iodination of aniline derivatives or transformation from other suitably substituted precursors.

Direct electrophilic iodination of aniline is challenging for obtaining the meta-isomer due to the strong ortho-, para-directing nature of the amino group. Most iodination reagents and conditions result in high yields of 4-iodoaniline. nih.govorgsyn.org For instance, the reaction of aniline with iodine in the presence of sodium bicarbonate in water yields p-iodoaniline in 75-84% yield. orgsyn.org

However, certain reagent systems have been explored to influence regioselectivity. The use of silver salts in conjunction with iodine has been investigated, though often with moderate success for meta-iodination. For example, the iodination of aniline using Ag₂SO₄/I₂ in ethanol (B145695) has been reported to produce 3-iodoaniline, but often as part of a mixture of isomers. uky.edu The regioselectivity of such reactions can be poor, with conditions sometimes favoring other products. uky.edu Achieving high regioselectivity for 3-iodoaniline through direct iodination of unsubstituted aniline remains a significant synthetic challenge, necessitating the use of alternative strategies.

Table 1: Comparison of Reagents for Direct Iodination of Aniline

| Reagent/Conditions | Major Product | Reported Yield | Reference |

| I₂ / NaHCO₃ / H₂O | 4-Iodoaniline | 75-84% | orgsyn.org |

| Ag₂SO₄ / I₂ / Ethanol | 3-Iodoaniline (as part of a mixture) | 46% | uky.edu |

| Various (e.g., KI/H₂O₂, ICl) | 4-Iodoaniline | Good to Excellent | nih.gov |

Given the difficulties of direct meta-iodination, indirect routes involving the transformation of other substituted anilines are more common and reliable for preparing 3-iodoaniline. These methods typically involve either the reduction of a nitro group or the conversion of an amino group via a diazonium salt.

Reduction of 1-Iodo-3-nitrobenzene: A widely used and efficient method is the reduction of 1-iodo-3-nitrobenzene. The nitro group can be selectively reduced to an amine without affecting the iodo substituent. Various reducing systems can be employed for this transformation. A common laboratory method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as a palladium-based catalyst, in a mixed solvent system like ethanol/water. chemicalbook.comguidechem.com This pathway provides a clean conversion to 3-iodoaniline. chemicalbook.com

Sandmeyer Reaction: The Sandmeyer reaction provides a versatile route to aryl iodides from primary aryl amines. organic-chemistry.orgnih.govlibretexts.org This process involves the diazotization of an aromatic amine, followed by displacement of the resulting diazonium group with an iodide nucleophile. To synthesize 3-iodoaniline, one would typically start with 3-aminobenzoic acid or another meta-substituted aniline. The amino group is first converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). nih.govscirp.orgquestjournals.org The diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group to introduce the iodine atom onto the aromatic ring. nih.govgoogle.com This method is particularly useful as it allows for the precise placement of the iodo group based on the position of the initial amino group. organic-chemistry.org

Chemoselective N-Benzyloxycarbonylation Protocols for Aryl Amines

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal by catalytic hydrogenation. ijacskros.com The introduction of the Cbz group onto an aryl amine like 3-iodoaniline must be performed chemoselectively.

The most common and classical method for N-benzyloxycarbonylation involves the reaction of the amine with benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.orgcommonorganicchemistry.com This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. guidechem.com Common procedures include using an aqueous solution with a base like sodium carbonate or sodium hydroxide (B78521) at low temperatures (e.g., 0 °C) or using an organic solvent with an organic base like pyridine (B92270) or triethylamine. wikipedia.orgguidechem.com The reactivity difference between aliphatic and aromatic amines in this reaction is not substantial, and good yields are generally achievable for both. guidechem.com

Another reagent used for this purpose is dibenzyl dicarbonate (B1257347) (Cbz₂O or Z₂O). sigmaaldrich.com It serves as an alternative to Cbz-Cl and is used for introducing the Cbz protecting group onto amino acids and other amines. sigmaaldrich.comnih.gov While effective, the reaction with primary amines can sometimes lead to the formation of N,N-dibenzylated products as a side reaction, though carbamate (B1207046) formation is often favored. nih.govresearchgate.net

Table 2: Classical Reagents for N-Cbz Protection of Amines

| Reagent | Typical Conditions | Advantages | Reference |

| Benzyl Chloroformate (Cbz-Cl) | Base (e.g., Na₂CO₃, NaOH, Pyridine), Water or Organic Solvent (THF, CH₂Cl₂), 0 °C to RT | Widely available, reliable, good yields for aryl and alkyl amines. | wikipedia.orgcommonorganicchemistry.comguidechem.com |

| Dibenzyl Dicarbonate (Cbz₂O) | Solventless or in organic solvent, sometimes with catalyst | Alternative to Cbz-Cl, useful in peptide synthesis. | sigmaaldrich.comnih.gov |

Modern advancements have introduced milder and more efficient conditions for N-Cbz protection, often employing catalysts and environmentally benign solvent systems to improve yields and selectivity.

Catalyst Systems: Molecular iodine has been demonstrated as an effective and inexpensive catalyst for the N-Cbz protection of various amines, including aromatic ones. researchgate.netresearchgate.net The reaction proceeds efficiently with a catalytic amount of iodine (e.g., 2 mol%) in a solvent like methanol (B129727) at room temperature, often providing excellent yields in a short time. researchgate.netresearchgate.net Other catalytic systems include dodecatungstophosphoric acid hydrate (B1144303) and solid acid catalysts like Amberlyst-15, which can facilitate the reaction under solvent-free conditions. researchgate.net

Solvent Systems: There has been a significant shift towards using greener and more sustainable solvents. Water has been successfully employed as a reaction medium for the Cbz protection of amines with Cbz-Cl at room temperature, offering high chemoselectivity and impressive yields without the need for organic solvents. ijacskros.com Polyethylene (B3416737) glycol (PEG) has also been utilized as an eco-friendly reaction medium, which can often be recovered and reused. researchgate.net These aqueous or PEG-based systems are mild and highly chemoselective. ijacskros.comresearchgate.net

Optimizing the N-benzyloxycarbonylation for aryl amines like 3-iodoaniline involves considering the electronic nature of the substrate and the potential for side reactions. Aryl amines are generally less nucleophilic than aliphatic amines, which can affect reaction rates. However, classical methods using Cbz-Cl with a suitable base are typically robust enough to provide high yields. guidechem.com

For substrates with multiple functional groups, chemoselectivity is paramount. Modern protocols using water or catalysts like molecular iodine have shown excellent chemoselectivity. ijacskros.comresearchgate.net For example, in aqueous media, the amino group can be selectively protected in the presence of a hydroxyl group. ijacskros.com Similarly, the iodine-catalyzed method in methanol shows high selectivity for the amine group over alcohol and phenol (B47542) functionalities. researchgate.net The choice of solvent can also be critical; while solvents like THF, CH₂Cl₂, and acetonitrile (B52724) are commonly used, solvent-free conditions or greener alternatives like water or PEG can offer advantages in terms of yield, ease of work-up, and environmental impact. ijacskros.comresearchgate.netgoogle.comrsc.org The reaction temperature is typically kept low (0 °C) or at room temperature to minimize side reactions and, in the case of chiral substrates, to prevent racemization. guidechem.com

Convergent and Divergent Synthetic Approaches to N-Cbz-3-iodoaniline

In modern organic synthesis, the strategic planning of a synthetic route is crucial for efficiency and versatility. Convergent and divergent syntheses represent two powerful strategies that offer distinct advantages over traditional linear approaches, especially in the context of preparing functionalized molecules like this compound.

In contrast, a divergent synthesis begins with a common intermediate that is systematically modified to produce a library of structurally related compounds. This strategy is particularly valuable in medicinal chemistry and materials science, where the exploration of structure-activity relationships is essential.

A plausible convergent synthesis of this compound can be envisioned through the late-stage formation of the carbamate linkage or the C-N bond. One such approach involves a palladium-catalyzed Buchwald-Hartwig amination reaction. In this strategy, two key fragments, a protected aniline precursor and an aryl halide, are synthesized separately and then coupled.

For instance, benzyl carbamate could be coupled with 1,3-diiodobenzene. This approach allows for the formation of the C-N bond in a highly controlled manner. The key features of a potential convergent synthesis are outlined in the table below.

Interactive Data Table: Convergent Synthesis Strategy

| Feature | Description |

| Strategy | Convergent Synthesis |

| Key Fragments | Benzyl carbamate and 1,3-diiodobenzene |

| Key Reaction | Palladium-catalyzed Buchwald-Hartwig Amination |

| Bond Formation | Aryl C-N bond |

| Advantages | High efficiency, modularity, late-stage introduction of the carbamate moiety. |

This convergent strategy allows for flexibility, as different carbamate protecting groups or substituted aryl halides could be employed to generate a range of analogs.

A divergent synthesis of this compound would commence from a common, readily accessible intermediate, which is then subjected to various functionalization reactions to produce a family of related compounds. A suitable starting point for such a strategy is N-Cbz-aniline (benzyl phenylcarbamate).

This common intermediate can undergo a variety of electrophilic aromatic substitution reactions. For the synthesis of the target molecule, a regioselective iodination would be performed. The challenge in this approach lies in controlling the regioselectivity of the substitution reaction on the aniline ring. However, by carefully selecting the iodinating agent and reaction conditions, it is possible to favor the formation of the meta-substituted product.

The power of the divergent approach is demonstrated by the ability to use the same common intermediate, N-Cbz-aniline, to synthesize other halogenated or functionalized analogs (e.g., bromo, chloro, or nitro derivatives) by simply changing the electrophilic reagent.

Interactive Data Table: Divergent Synthesis Strategy

| Feature | Description |

| Strategy | Divergent Synthesis |

| Common Intermediate | N-Cbz-aniline (Benzyl phenylcarbamate) |

| Key Reaction | Electrophilic Aromatic Substitution (e.g., Iodination) |

| Diversification | Use of various electrophiles (e.g., NIS, NBS, NCS, HNO₃/H₂SO₄) to generate a library of substituted N-Cbz-anilines. |

| Advantages | Efficient generation of a library of related compounds for structure-activity relationship studies. |

This approach highlights the utility of a divergent strategy in creating molecular diversity from a single, easily prepared precursor.

Synthesis of Precursors

The availability of the starting material, 3-iodoaniline, is critical for many synthetic routes to this compound. 3-Iodoaniline can be prepared through several methods. A common laboratory-scale synthesis involves the reduction of 3-nitroaniline (B104315) to 3-aminoaniline, followed by a Sandmeyer-type reaction involving diazotization and subsequent treatment with an iodide salt. Alternatively, direct iodination of aniline can be employed, although this often yields a mixture of ortho, meta, and para isomers, necessitating careful purification. orgsyn.orggoogle.com More recent methods focus on regioselective iodination to improve the yield of the desired meta-isomer.

Reactivity Profiles and Mechanistic Investigations of N Cbz 3 Iodoaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in N-Cbz-3-iodoaniline is a key site for reactivity, particularly in palladium- or nickel-catalyzed cross-coupling reactions. As an aryl iodide, it readily undergoes oxidative addition to a low-valent transition metal center, initiating catalytic cycles that lead to the formation of new bonds. This reactivity is fundamental to its application in modern synthetic chemistry for creating biaryl, aryl-heteroaryl, and other complex structures.

The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organozinc compound in the presence of a nickel or palladium catalyst. wikipedia.org this compound, as an aryl iodide, is an excellent electrophilic partner for this reaction. The organozinc reagents are known for their high functional group tolerance and reactivity, making the Negishi coupling a widely used tool in the synthesis of complex molecules, including natural products and pharmaceuticals. wikipedia.orgorganic-chemistry.org

While direct studies on this compound in tryptophan synthesis are not prevalent, the Negishi coupling of related aryl halides is a well-established strategy for accessing non-canonical tryptophan derivatives and their regioisomers. d-nb.infonih.gov This approach typically involves the palladium-catalyzed coupling of a halogenated indole (B1671886) or aniline (B41778) derivative with a chiral organozinc reagent derived from an amino acid, such as β-zincated alanine. chim.it

For instance, various bromoindoles are coupled with iodoalanine-derived organozinc reagents to produce a range of tryptophan regioisomers in moderate to good yields. d-nb.inforesearchgate.net This strategy highlights the potential of using aryl halides like this compound as precursors. An analogous reaction could involve coupling this compound with an organozinc reagent bearing an indole moiety to construct novel amino acid scaffolds.

The scope of this transformation is broad, allowing for the alkylation of protected bromotryptophan with various alkyl iodides via an in situ formed organozinc species, achieving yields between 52% and 83%. d-nb.infonih.gov However, limitations exist. The reaction's success is highly dependent on the stability of the organozinc reagent and its compatibility with other functional groups in the molecule. Furthermore, protected tryptophan substrates can be less reactive than simpler bromoindoles, sometimes requiring elevated temperatures (e.g., 37 °C) to achieve satisfactory conversion. d-nb.infonih.gov

Table 1: Examples of Negishi Coupling for Tryptophan Surrogate Synthesis Illustrative examples using related aryl halides.

| Aryl Halide | Organozinc Precursor | Catalyst System | Product | Yield | Reference |

| 5-Bromoindole | Methyl Boc-3-iodoalaninate | Pd₂(dba)₃ / SPhos | 5-substituted Tryptophan derivative | 66% | d-nb.info |

| 7-Bromoindole | Methyl Boc-3-iodoalaninate | Pd₂(dba)₃ / SPhos | 7-substituted Tryptophan derivative | 58% | d-nb.info |

| N-Tosyl-3-bromoindole | β-zincated Alanine derivative | Pd₂(dba)₃ / QPHOS | N-Tosyl-tryptophan derivative | Good | chim.it |

| Nα-Boc-L-7-bromotryptophan methyl ester | 1-Iodopropane (in situ) | Pd₂(dba)₃ / SPhos | Nα-Boc-L-7-propyltryptophan methyl ester | 83% | nih.gov |

The choice of ligand on the palladium or nickel catalyst is critical in Negishi coupling, profoundly influencing reaction yield, rate, and, where applicable, stereoselectivity. nih.gov The stereochemical outcome of Negishi couplings, contrary to early assumptions, is highly dependent on the ligand. nih.gov

Table 2: Influence of Ligands on Negishi Coupling Outcomes General examples illustrating ligand effects.

| Catalyst / Ligand | Observation | Implication for this compound | Reference |

| Pd(PPh₃)₄ | Traditional catalyst, can lead to poor yields under certain conditions. | May require optimization for efficient coupling. | nih.gov |

| PdCl₂(dppf) | Effective for many cross-couplings. | A standard choice for initial screening. | nih.gov |

| SPhos | Bulky biarylphosphine ligand, often gives excellent yields. | Highly promising for achieving high conversion and yield. | d-nb.infochim.it |

| PdCl₂(PPh₃)₂ / TMEDA | Combination enhances product yields and negates stereochemical erosion. | Useful for improving efficiency and suppressing side reactions. | nih.gov |

The Suzuki-Miyaura coupling is one of the most versatile and widely used methods for forming aryl-aryl and aryl-heteroaryl bonds. nih.gov The reaction pairs an organohalide with a boronic acid or its ester derivative, catalyzed by a palladium complex in the presence of a base. mdpi.com this compound is an ideal substrate for this reaction due to the high reactivity of the C-I bond. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. nih.gov

This compound can be effectively coupled with a diverse array of aryl and heteroaryl boronic acids to synthesize complex biaryl and heteroaryl aniline derivatives. These products are valuable intermediates in medicinal chemistry and materials science. For example, studies on unprotected ortho-bromoanilines demonstrate successful coupling with various partners, including electron-rich and electron-poor arylboronic esters, as well as those containing heterocycles like pyridine (B92270), furan, and indole. nih.govresearchgate.net Yields for such transformations are often good to excellent. nih.gov

Similarly, nickel-catalyzed Suzuki-Miyaura couplings of carbamate- and sulfamate-derived aryl electrophiles have been developed, showing high efficiency in forming biaryl products. nih.govnih.gov This demonstrates that the carbamate (B1207046) group in this compound is compatible with these reaction conditions. The coupling can tolerate numerous functionalities, including ketones, esters, and even unprotected amines on the coupling partners. nih.govnih.gov

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the catalyst system, base, and solvent.

Catalyst Systems: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like PdCl₂(dppf) are common precursors. nih.govresearchgate.net The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands such as S-Phos are highly effective, often leading to nearly quantitative conversion even at lower temperatures. clockss.org For unprotected bromoanilines, the preformed CataCXium A palladacycle has been identified as a uniquely effective catalyst. nih.gov Nickel-based catalysts, like NiCl₂(PCy₃)₂, offer a cost-effective alternative to palladium and are particularly effective for coupling phenol (B47542) derivatives like carbamates. nih.govnih.gov

Bases: A wide range of bases can be used, with the choice affecting the reaction rate and yield. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). nih.govclockss.org The selection of the base is often interdependent with the solvent and substrate.

Solvents: The reaction is typically performed in a mixture of an organic solvent and water. Dioxane, tetrahydrofuran (THF), and toluene are frequently used. clockss.org More environmentally friendly "green" solvents like 2-Me-THF have also been shown to be effective for nickel-catalyzed couplings. nih.gov

The optimization of these parameters is key to achieving high yields and selectivity in the Suzuki-Miyaura coupling of this compound with various boronic acid derivatives.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides Illustrative examples using related aryl halides.

| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield | Reference |

| 2-Bromoaniline | Benzylboronic acid pinacol ester | CataCXium A Pd G3 | Cs₂CO₃ | Dioxane / H₂O | 51% | nih.gov |

| 4-Iodoacetophenone | Phenylboronic acid | 7% Pd on WA30 resin | KOH | Dioxane / H₂O | >99% | mdpi.com |

| Bromobenzene | n-Butylboronic acid | Pd(OAc)₂ / S-Phos | K₃PO₄ | THF | >98% | clockss.org |

| Naphthyl Carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | 95% | nih.gov |

| 3-Bromopyridine | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl Alcohol | 73% | nih.gov |

Heck Reactions and other C-C Coupling Methodologies

This compound serves as a versatile substrate in various palladium-catalyzed carbon-carbon bond-forming reactions, owing to the reactivity of the carbon-iodine bond. The Heck reaction, a cornerstone of C-C coupling, has been successfully applied to aryl iodides. nankai.edu.cnnih.gov This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene, and while specific studies on this compound are not extensively detailed in the provided results, the general reactivity of aryl iodides suggests its suitability as a coupling partner. nankai.edu.cn The reaction mechanism involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the coupled product and regenerate the catalyst.

Beyond the Heck reaction, this compound is a competent substrate for other significant C-C coupling methodologies, including the Suzuki and Sonogashira reactions. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful tool for the formation of biaryl structures. nih.govnih.gov The reaction of this compound with a suitable boronic acid or ester in the presence of a palladium catalyst and a base would be expected to yield the corresponding 3-aryl-N-Cbz-aniline.

The Sonogashira coupling reaction provides a direct route to aryl alkynes through the reaction of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology allows for the introduction of an alkynyl moiety at the 3-position of the aniline ring, creating a valuable synthetic intermediate for further transformations. The general conditions for Sonogashira couplings are mild, often proceeding at room temperature with an amine base. wikipedia.orgorganic-chemistry.org

Table 1: Overview of C-C Coupling Reactions with Aryl Iodides

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Heck Reaction | Alkene | Pd(0) complex, base | Forms a new C-C bond between an aryl group and an alkene. nankai.edu.cnnih.gov |

| Suzuki Coupling | Organoboron compound | Pd(0) complex, base | Creates biaryl compounds with high efficiency and functional group tolerance. nih.gov |

| Sonogashira Coupling | Terminal alkyne | Pd(0) complex, Cu(I) co-catalyst, base | Synthesizes aryl alkynes under mild conditions. wikipedia.orgorganic-chemistry.org |

Palladium-Catalyzed C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in organic synthesis, and palladium-catalyzed methods have become indispensable in this area. wesleyan.edunih.gov The Buchwald-Hartwig amination, a prominent example of such reactions, enables the coupling of aryl halides with a wide array of amines. wikipedia.orgacsgcipr.orglibretexts.org This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgsemanticscholar.org this compound can act as the aryl halide component in these reactions, coupling with primary or secondary amines to form substituted diarylamines or N-aryl alkylamines. The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the C-N coupled product. wikipedia.org The choice of ligand on the palladium catalyst is crucial for achieving high efficiency and selectivity. nih.gov

The development of these C-N cross-coupling reactions has provided a more facile and general alternative to traditional methods like the Goldberg reaction or nucleophilic aromatic substitution, significantly broadening the scope of accessible C-N bond formations. wikipedia.org

Intramolecular Cyclization Pathways

Metal-Mediated Annulation to Indole Ring Systems

This compound and its derivatives are valuable precursors for the synthesis of indole ring systems through metal-mediated intramolecular cyclization. Palladium-catalyzed annulation reactions are particularly effective for this transformation. mdpi.com These reactions often proceed via an initial intermolecular coupling to introduce a side chain containing a reactive moiety, followed by an intramolecular cyclization to form the indole nucleus. For instance, a Sonogashira coupling of this compound with a terminal alkyne can be followed by an intramolecular aminopalladation to construct the five-membered ring of the indole. mdpi.com

Oxidative Cyclization Reactions (e.g., Larock Indolization)

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction that constructs indoles from ortho-iodoanilines and disubstituted alkynes. wikipedia.orgub.edu This reaction is highly versatile and can be adapted to produce a wide variety of substituted indoles. wikipedia.org While the classical Larock synthesis utilizes ortho-iodoanilines, modifications and related oxidative cyclization pathways can be envisaged for meta-substituted anilines, potentially involving a preliminary functionalization step.

More broadly, oxidative cyclization reactions catalyzed by hypervalent iodine(III) reagents have emerged as a method for constructing N-heterocycles. nih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net These reactions can proceed under mild conditions and tolerate various functional groups. nih.govnih.gov For example, an I(III)-catalyzed oxidative cyclization of anilines can lead to the formation of 3H-indoles. nih.gov

The general mechanism for the Larock indole synthesis involves the oxidative addition of the o-iodoaniline to Pd(0), coordination and migratory insertion of the alkyne, and subsequent intramolecular C-N bond formation to yield the indole ring. wikipedia.org The regioselectivity of the reaction is influenced by steric and electronic factors of the alkyne substituents. ub.edu

Table 2: Key Features of Larock Indolization

| Feature | Description |

| Reactants | ortho-iodoaniline (or derivatives) and a disubstituted alkyne. wikipedia.org |

| Catalyst System | Typically a palladium(II) source, often with a phosphine ligand, and a base. wikipedia.org |

| Versatility | Allows for the synthesis of a wide range of 2,3-disubstituted indoles. wikipedia.orgresearchgate.net |

| Regioselectivity | Generally high, with the larger alkyne substituent positioned at the 2-position of the indole. ub.edu |

Electrophilic Aromatic Substitution Reactions of the Iodinated Phenyl Ring

The benzene ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring—the carbamate group (-NHCbz) and the iodine atom—will govern the position of incoming electrophiles. The -NHCbz group, being an amide, is an ortho, para-director and an activating group, although its activating effect is attenuated compared to a free amino group. libretexts.org The iodine atom is a deactivating but ortho, para-directing halogen. uci.edu

Therefore, electrophilic substitution on this compound will be directed to the positions ortho and para to the -NHCbz group (positions 2, 4, and 6) and ortho and para to the iodine atom (positions 2 and 4). The combined directing effects will likely favor substitution at positions 2, 4, and 6. For example, iodination of electron-rich aromatic compounds can be achieved using reagents like N-iodosuccinimide (NIS). organic-chemistry.org Halogenation of aniline derivatives can sometimes lead to poly-substitution, but this can often be controlled by modifying the reaction conditions or by acetylating the amino group to reduce its activating influence. libretexts.org

N-Cbz Deprotection Studies

The removal of the Cbz group to liberate the free amine is a critical step in synthetic sequences involving this compound. The presence of an iodine atom on the aromatic ring introduces challenges and necessitates a careful selection of deprotection methods to avoid unwanted side reactions, primarily dehalogenation.

Hydrogenolytic Cleavage Mechanisms and Conditions

The most common method for the cleavage of a Cbz group is catalytic hydrogenolysis, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netscientificupdate.com The generally accepted mechanism involves the reduction of the Cbz group with hydrogen gas, leading to the formation of toluene and a carbamic acid intermediate, which readily decarboxylates to yield the deprotected amine. nih.govtotal-synthesis.com

However, a significant challenge with this method when applied to aryl halides like this compound is the potential for competitive reduction or dehalogenation of the carbon-iodine bond. researchgate.net This can lead to the formation of aniline as a significant byproduct, reducing the yield of the desired 3-iodoaniline (B1194756). The propensity for dehalogenation is a known issue with substrates containing aryl bromides or iodides. researchgate.net

To mitigate this, catalytic transfer hydrogenation (CTH) offers a milder alternative to using high-pressure hydrogen gas. researchgate.netresearchgate.net This technique utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst. researchgate.netresearchgate.net CTH can provide a faster and simpler removal of the Cbz group while potentially minimizing dehalogenation, although the choice of hydrogen donor and reaction conditions is critical to achieving high selectivity. researchgate.net For instance, while formic acid can be used as a hydrogen donor with 10% Pd/C, it may require a larger amount of the catalyst. researchgate.net

The table below summarizes typical conditions for hydrogenolytic deprotection of N-Cbz groups and highlights the potential for dehalogenation in haloanilines.

| Catalyst | Hydrogen Source | Solvent | Temperature | Potential for Dehalogenation |

| 10% Pd/C | H₂ (gas) | Methanol (B129727), Ethanol (B145695) | Room Temperature | High |

| 10% Pd/C | Ammonium Formate | Methanol, Isopropanol | Room Temperature | Moderate |

| 10% Pd/C | Formic Acid | Methanol | Room Temperature | Moderate to High |

Alternative Deprotection Strategies

Given the challenges associated with hydrogenolysis, several alternative methods have been developed for the deprotection of N-Cbz groups in sensitive substrates like this compound. These methods often offer greater chemoselectivity, preserving the aryl-iodide bond.

Lewis Acid-Mediated Deprotection: A recently developed mild method involves the use of aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). researchgate.net This system selectively deprotects the N-Cbz group and is notable for its good functional group tolerance, including other reducible groups. researchgate.net This approach serves as an excellent alternative to methods that use pyrophoric hydrogen gas and metal catalysts, which can pose safety and environmental concerns. researchgate.net

Thiol-Mediated Deprotection: A nucleophilic attack by a thiol at the benzylic carbon of the Cbz group provides another effective deprotection strategy. researchgate.net This method is particularly useful for substrates with sensitive functional groups. scientificupdate.com One such protocol uses 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide (DMA) at 75 °C. scientificupdate.com The proposed mechanism involves an Sₙ2 attack by the thiol, leading to the formation of an amine carbonate, which then decarboxylates to the free amine and a benzylated thiol. researchgate.net This approach is superior to standard hydrogenolysis or Lewis acid-mediated conditions for substrates bearing sensitive functionalities. scientificupdate.com

Other Reagents: The use of low-carbon alcohols like methanol, ethanol, or t-butanol has also been reported for the removal of the Cbz group, particularly in heterocyclic compounds. researchgate.net While the effectiveness is substrate-dependent, this method is simple and mild. researchgate.net

The following table outlines some of the key alternative deprotection strategies for N-Cbz groups.

| Reagent(s) | Solvent | Temperature | Key Advantages for Haloanilines |

| AlCl₃ | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Ambient | High chemoselectivity, avoids metal catalysts and H₂ gas. researchgate.net |

| 2-Mercaptoethanol, K₃PO₄ | N,N-dimethylacetamide (DMA) | 75 °C | Excellent for sensitive substrates, avoids harsh acidic or reductive conditions. scientificupdate.com |

| Methanol/Ethanol/t-Butanol | Respective Alcohol | Room Temperature | Mild conditions, simple procedure. researchgate.net |

Mechanistic Elucidation of Key Transformations

A deeper understanding of the reaction mechanisms, including the energetics and the nature of intermediates and transition states, is essential for optimizing reaction conditions and predicting the reactivity of this compound.

Kinetic and Thermodynamic Studies

The stability of the carbamate group is influenced by resonance, with the lone pair of electrons on the nitrogen atom delocalizing into the carbonyl group. acs.org The cleavage of the Cbz group via hydrogenolysis is a thermodynamically favorable process due to the formation of the stable products toluene and carbon dioxide, along with the free amine.

Kinetic studies on the palladium-catalyzed hydrogenation of analogous compounds, such as N-benzyl-4-fluoroaniline, have been conducted to understand the factors influencing reaction pathways. researchgate.net Such studies often employ mechanistic models like the Langmuir-Hinshelwood model to describe the reaction kinetics on the catalyst surface. researchgate.net The rate of deprotection can be influenced by various factors including hydrogen pressure, catalyst loading, temperature, and the electronic nature of substituents on the aromatic ring. researchgate.net For instance, electron-withdrawing groups on the aniline ring can affect the nucleophilicity of the nitrogen atom and potentially influence the rate of catalyst poisoning or the kinetics of the deprotection reaction.

Role of Intermediates and Transition States in Reaction Pathways

The elucidation of intermediates and transition states provides a molecular-level understanding of the reaction pathways. Although spectroscopic identification of intermediates in the deprotection of this compound is challenging, computational studies on related systems offer valuable models.

In palladium-catalyzed hydrogenolysis, the reaction is believed to proceed through the formation of palladium-hydride species on the catalyst surface. The Cbz group coordinates to the palladium surface, facilitating the cleavage of the benzylic C-O bond. The exact nature of the transition state for this cleavage is complex and likely involves the simultaneous interaction of the substrate, the catalyst surface, and hydrogen.

For Lewis acid-catalyzed deprotection, the mechanism likely involves the coordination of the Lewis acid to the carbonyl oxygen of the carbamate. This coordination polarizes the C=O bond, making the benzylic carbon more susceptible to nucleophilic attack or facilitating the cleavage of the C-O bond.

In thiol-mediated deprotection, the reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism. researchgate.net The transition state would involve the simultaneous formation of the sulfur-benzyl bond and the cleavage of the oxygen-benzyl bond. The nucleophilicity of the thiol and the steric accessibility of the benzylic carbon are key factors influencing the reaction rate.

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanisms of palladium-catalyzed reactions, including C-N bond formation and cleavage. acs.org While specific DFT studies on the deprotection of this compound are lacking, such studies on analogous systems can provide valuable information on the geometries and energies of intermediates and transition states, helping to rationalize the observed reactivity and selectivity.

Applications of N Cbz 3 Iodoaniline As a Key Synthon in Complex Organic Synthesis

Construction of Diverse Indole (B1671886) and Other Nitrogen-Containing Heterocyclic Scaffolds

The reactivity of the iodinated aniline (B41778) core makes N-Cbz-3-iodoaniline a powerful starting material for building a variety of heterocyclic systems, with a primary focus on the indole scaffold.

This compound is an excellent precursor for synthesizing indoles functionalized at the 6-position of the indole ring. Various palladium-catalyzed methods are employed for this purpose, including the Larock, Cacchi, and Sonogashira reactions followed by cyclization. nih.govbeilstein-journals.org

In a typical Sonogashira coupling, this compound is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.gov This forms an N-Cbz-3-(alkynyl)aniline intermediate. Subsequent electrophilic or base-catalyzed cyclization of this intermediate yields the corresponding indole. nih.govnih.govnih.gov For example, treatment of the alkynylaniline with iodine (I₂) can induce an electrophilic cyclization to produce a 2-substituted-3-iodoindole, which can be further functionalized. nih.govnih.gov Alternatively, base-catalyzed cyclization, often using a strong base like potassium tert-butoxide, promotes the intramolecular attack of the aniline nitrogen onto the alkyne, forming the indole ring. beilstein-journals.orgresearchgate.net

These methods provide a modular approach to indole synthesis, allowing for the introduction of a wide variety of substituents at the 2- and 3-positions of the indole core, depending on the structure of the alkyne coupling partner. beilstein-journals.orgnih.gov

Table 2: Common Cyclization Strategies for Indole Synthesis from Iodoanilines

| Reaction Name | Key Intermediate | Cyclization Promoter | Resulting Indole Type |

|---|---|---|---|

| Larock Annulation | N/A (Direct) | Palladium Catalyst | Substituted Indole |

| Sonogashira/Cyclization | o-Alkynylaniline | Base (e.g., KOt-Bu) | 2-Substituted Indole |

| Sonogashira/Iodocyclization | o-Alkynylaniline | Electrophile (e.g., I₂) | 2-Substituted-3-iodoindole |

| Chen-Larock Synthesis | Enamine (in situ) | Palladium Catalyst | 2,3-Disubstituted Indole |

Indole alkaloids are a large class of natural products with diverse and potent biological activities. nih.govencyclopedia.pub The synthesis of these complex molecules often relies on the construction of a highly functionalized indole core early in the synthetic route. bme.hursc.org this compound can serve as a starting point for building such cores.

For example, in the total synthesis of the N-linked tryptamine (B22526) dimer psychotrimine, an oxidative coupling between a tryptamine derivative and o-iodoaniline was a key step. nih.gov While this specific example uses the ortho isomer, the principle demonstrates the utility of iodoanilines in constructing complex indole-containing natural products. The Cbz-protected 3-iodo isomer can be used in similar palladium-catalyzed annulation strategies to build a substituted indole ring that is later elaborated into a polycyclic alkaloid framework. nih.govnih.gov The Cbz group can be removed late in the synthesis to reveal the free indole nitrogen, or the nitrogen can be alkylated as required for the final natural product structure. nih.gov

Preparation of Advanced Intermediates for Diverse Molecular Architectures

Beyond its use in indole and tryptophan synthesis, this compound is a valuable intermediate for creating other complex molecular architectures. The iodine atom provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nbinno.com

These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the aniline ring. nbinno.com For example, a Suzuki coupling with an arylboronic acid would yield a Cbz-protected aminobiphenyl derivative. A Sonogashira coupling with an alkyne, without subsequent cyclization, provides access to 3-alkynyl aniline derivatives. These intermediates can then be used in the synthesis of pharmaceuticals, agrochemicals, or materials. The Cbz-protected amine can be deprotected to reveal a primary amine, which can undergo a host of further transformations, including acylation, alkylation, or diazotization, adding to the synthetic versatility of the molecule. nbinno.com

Utility in the Synthesis of Optically Active Compounds

This compound serves as a valuable precursor in the synthesis of chiral catalysts, which are instrumental in developing optically active compounds. Its structure allows for the strategic introduction of chirality, leading to catalysts that can effectively control the stereochemical outcome of a reaction. Research in this area has particularly focused on the development of chiral hypervalent iodine reagents, which have emerged as environmentally benign and highly efficient catalysts for various asymmetric transformations.

A notable application of this compound derivatives is in the synthesis of chiral iodoaniline-lactate based catalysts. These catalysts are designed to facilitate stereoselective reactions, such as the α-functionalization of ketones. The synthesis of these catalysts typically involves the protection of the amine group of an iodoaniline derivative, followed by a reaction with a chiral auxiliary, such as a lactate (B86563) ester. This process establishes a chiral environment around the iodine atom, which is crucial for inducing enantioselectivity in the catalyzed reaction.

Detailed research has demonstrated the efficacy of these chiral iodoarene catalysts in the asymmetric α-oxysulfonylation of ketones. In these reactions, the catalyst, in the presence of an oxidant and a sulfonylating agent, promotes the formation of a new stereocenter at the α-position of the ketone with a high degree of enantiomeric excess (ee). The reaction conditions, including the choice of catalyst, solvent, and temperature, are optimized to maximize both the yield and the enantioselectivity of the product.

The following data illustrates the performance of a chiral iodoaniline-lactate based catalyst, derived from a protected 3-iodoaniline (B1194756) precursor, in the asymmetric α-oxysulfonylation of various ketones.

Table 1: Asymmetric α-Oxysulfonylation of Ketones Using a Chiral Iodoaniline-Lactate Based Catalyst

| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Propiophenone | 2-oxo-2-phenylpropyl 4-methylbenzenesulfonate | 95 | 80 |

| 2 | 4'-Methoxypropiophenone | 2-(4-methoxyphenyl)-2-oxoethyl 4-methylbenzenesulfonate | 92 | 82 |

| 3 | 4'-Chloropropiophenone | 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzenesulfonate | 99 | 78 |

| 4 | Indanone | 2-oxo-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate | 85 | 83 |

| 5 | Tetralone | 2-oxo-1,2,3,4-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate | 88 | 75 |

The data clearly indicates that the chiral catalysts derived from iodoaniline precursors are highly effective in promoting the asymmetric α-oxysulfonylation of a range of ketone substrates, affording the corresponding optically active products in high yields and with good to excellent enantioselectivities. nih.gov This utility underscores the importance of this compound as a key synthon in the development of novel and efficient catalytic systems for asymmetric synthesis.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of N-Cbz-3-iodoaniline in solution. Both one-dimensional (¹H, ¹³C) and two-dimensional techniques are employed to provide a complete picture of the molecular connectivity and environment of each atom.

For a molecule like this compound, ¹H and ¹³C NMR are critical for confirming the regiochemistry of the substitution on the aniline (B41778) ring. The 1,3- (or meta-) substitution pattern gives rise to a characteristic set of signals in the aromatic region of the ¹H NMR spectrum. The proton at the C2 position typically appears as a triplet or singlet-like peak due to smaller meta-couplings. The protons at C4 and C6 usually present as distinct doublet of doublets or multiplets, while the C5 proton often appears as a triplet. The integration of these signals confirms the presence of four aromatic protons on the iodoaniline ring.

The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the iodine atom and the carbamate (B1207046) group deshields the aromatic protons relative to aniline itself. In ¹³C NMR, the carbon atom directly bonded to the iodine (C3) exhibits a characteristic upfield shift due to the "heavy atom effect," a reliable indicator for its position. mdpi.com

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Predicted for a solution in CDCl₃ at 500 MHz.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.80 | t (or br s) | J ≈ 1.8 | H-2 |

| ~7.45 | ddd | J ≈ 8.0, 2.0, 1.0 | H-6 |

| ~7.40-7.30 | m | - | Cbz-Phenyl (5H) |

| ~7.10 | t | J ≈ 8.0 | H-5 |

| ~6.95 | ddd | J ≈ 8.0, 2.5, 1.0 | H-4 |

| ~6.80 | br s | - | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Predicted for a solution in CDCl₃ at 125 MHz.

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~152.8 | C=O (Carbamate) |

| ~139.5 | C1 (Iodoaniline ring) |

| ~136.0 | C1 (Cbz-Phenyl ring) |

| ~131.0 | C5 |

| ~130.5 | C2 |

| ~128.6 | Cbz-Phenyl (ortho) |

| ~128.4 | Cbz-Phenyl (para) |

| ~128.2 | Cbz-Phenyl (meta) |

| ~127.8 | C6 |

| ~118.5 | C4 |

| ~94.5 | C3 (C-I) |

To unambiguously assign the proton and carbon signals, advanced 2D NMR experiments are indispensable. iium.edu.myiium.edu.my

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between H-4, H-5, and H-6, confirming their connectivity on the aromatic ring. The H-2 proton would show weaker or no correlations to these protons, consistent with its meta position.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its attached proton, which is typically assigned first. For example, the signal at ~118.5 ppm would show a cross-peak to the proton signal at ~6.95 ppm, assigning it as C4.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity between different fragments of the molecule. Key expected correlations for this compound would include:

The N-H proton to the carbamate carbonyl carbon (C=O) and to carbons C2 and C4 of the iodoaniline ring.

The benzylic (Cbz-CH₂) protons to the carbamate C=O, the C1 of the Cbz-phenyl ring, and the nitrogen-bearing C1 of the iodoaniline ring.

The H-2 and H-6 protons to the C1 of the iodoaniline ring.

Together, these 2D techniques provide a robust and definitive map of the entire molecular structure, leaving no ambiguity in the assignment of atoms and their connectivity. nih.govlibretexts.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS provides an exact mass of the molecular ion, which is used to determine the elemental formula of this compound with high confidence. For C₁₄H₁₂INO₂, the calculated monoisotopic mass is 352.9913 g/mol . An experimental HRMS measurement within a few parts per million (ppm) of this value confirms the elemental composition.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that further support the structure. The fragmentation of N-aryl carbamates is well-studied and typically involves cleavages around the carbamate linkage. miamioh.edu

A plausible fragmentation pathway for this compound would include:

Loss of the benzyl (B1604629) group: Cleavage of the benzyl-oxygen bond to form the tropylium (B1234903) cation at m/z 91 is a very common and often base peak for benzyl-containing compounds.

Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragments.

Cleavage of the carbamate: Scission to yield ions corresponding to the iodoaniline moiety (m/z 219) or the Cbz moiety.

Table 3: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Possible Formula | Description of Loss/Fragment |

|---|---|---|

| 352.9913 | [C₁₄H₁₂INO₂]⁺ | Molecular Ion [M]⁺ |

| 218.9623 | [C₆H₅IN]⁺ | Loss of benzyl carboxylate radical |

| 108.0422 | [C₇H₆O₂]⁺ | Benzyloxycarbonyl fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Vibrational spectroscopy provides a molecular fingerprint, identifying the functional groups present in this compound. IR and Raman spectroscopy are complementary techniques; vibrations that are strong in IR are often weak in Raman, and vice versa. physicsopenlab.org

Key expected vibrational modes include:

N-H Stretch: A sharp band around 3300-3400 cm⁻¹ in the IR spectrum is characteristic of the secondary amide N-H bond.

Aromatic C-H Stretch: Signals appear just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the benzylic CH₂ group appear just below 3000 cm⁻¹.

C=O Stretch (Amide I band): A very strong, sharp absorption in the IR spectrum between 1700-1730 cm⁻¹ is definitive for the carbamate carbonyl group.

Aromatic C=C Stretches: A series of bands in the 1450-1600 cm⁻¹ region.

N-H Bend (Amide II band): A band around 1520-1540 cm⁻¹, often coupled with C-N stretching.

C-N Stretch: Typically found in the 1200-1350 cm⁻¹ region.

C-I Stretch: A low-frequency vibration, expected in the 500-600 cm⁻¹ region, which would be more prominent in the Raman spectrum. uoa.grresearchgate.net

Table 4: Predicted Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

|---|---|---|---|

| ~3350 | Medium-Strong | Weak | N-H Stretch |

| ~3060 | Medium | Medium | Aromatic C-H Stretch |

| ~2950 | Weak | Medium | Aliphatic C-H Stretch |

| ~1720 | Very Strong | Medium | C=O Stretch (Amide I) |

| ~1590, 1480 | Strong | Strong | Aromatic C=C Stretch |

| ~1530 | Strong | Weak | N-H Bend (Amide II) |

| ~1230 | Strong | Medium | C-O Stretch |

| ~750 | Strong | Medium | C-H Out-of-plane bend (meta-subst.) |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related N-aryl carbamate and iodoaniline structures allows for a detailed prediction of its key structural features. mdpi.com

A crystallographic study would confirm the meta-substitution pattern on the aniline ring. It would also reveal the conformation of the carbamate linkage, which is typically found to be planar and often adopts a trans or anti conformation regarding the H-N-C=O bonds. mdpi.com In the solid state, molecules of this compound would likely be organized by intermolecular hydrogen bonds, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as an acceptor, potentially forming chains or dimeric motifs. Furthermore, potential halogen bonding involving the iodine atom could influence the crystal packing.

Spectroscopic Methods for In-Situ Reaction Monitoring and Intermediate Characterization

Spectroscopic techniques, particularly FT-IR, can be used for real-time, in-situ monitoring of the synthesis of this compound. nih.gov For instance, in the common synthesis from 3-iodoaniline (B1194756) and benzyl chloroformate, a probe-based FT-IR spectrometer can be inserted directly into the reaction vessel.

The reaction progress can be monitored by observing:

The decrease in the intensity of the characteristic N-H stretching bands of the primary amine (3-iodoaniline), which typically appear as a doublet around 3400-3500 cm⁻¹.

The simultaneous appearance and increase in the intensity of the carbamate carbonyl (C=O) peak around 1720 cm⁻¹.

The appearance of the single N-H stretching band of the secondary amide product around 3350 cm⁻¹.

This approach allows for precise determination of reaction kinetics, endpoint detection, and the identification of any transient intermediates without the need for offline sampling and analysis. newcastle.edu.auresearchgate.net

Computational and Theoretical Investigations of N Cbz 3 Iodoaniline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) serves as a powerful tool for investigating the intricacies of N-Cbz-3-iodoaniline at the atomic level. These calculations allow for a detailed analysis of the molecule's electronic and structural properties, providing a foundation for understanding its chemical behavior.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic character of this compound is largely dictated by the interplay of its constituent functional groups: the aniline (B41778) nitrogen, the carbobenzyloxy (Cbz) protecting group, the aromatic ring, and the iodine substituent. The nitrogen atom's lone pair of electrons can delocalize into the phenyl ring, a resonance effect that is modulated by the electron-withdrawing nature of the Cbz group. This interaction influences the electron density distribution across the molecule. wikipedia.org

Molecular orbital theory helps to visualize and quantify these electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are central to the molecule's reactivity. nih.gov For substituted anilines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the phenyl ring, while the LUMO is a π*-orbital of the aromatic system. researchgate.netresearchgate.net The presence of the electron-withdrawing iodine atom at the meta position is expected to lower the energy of the molecular orbitals.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. Computational calculations can provide precise values for these orbital energies, allowing for a quantitative assessment of the molecule's electronic characteristics.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.5 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |

Conformational Analysis and Energetics

The conformational flexibility of this compound primarily revolves around the rotation of the Cbz group relative to the aniline ring. The barrier to rotation around the N-C(carbonyl) bond in N-phenylcarbamates is a well-studied phenomenon. nih.gov This rotation is influenced by both steric and electronic factors. The planarity of the aniline nitrogen is a compromise between the stabilizing effect of sp2 hybridization, which allows for better delocalization of the lone pair into the aromatic ring, and the steric hindrance between the Cbz group and the ortho-hydrogens of the phenyl ring. wikipedia.org

DFT calculations can be employed to map the potential energy surface associated with the rotation around the N-C(carbonyl) bond. This allows for the identification of the most stable conformers and the transition states that separate them. The energy difference between these states provides the rotational energy barrier. For N-phenylcarbamates, this barrier is lower than in N-alkylcarbamates due to electronic effects. nih.gov

| Conformer | Dihedral Angle (C-N-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~30° | 0.0 |

| Transition State | 90° | ~10-12 |

| Local Minimum | ~150° | 1.5 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms involving this compound. This is particularly valuable for understanding its participation in transition metal-catalyzed cross-coupling reactions, a common application for aryl iodides.

Elucidation of Reaction Pathways and Energy Barriers

Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions, are frequently used to functionalize aryl halides. nih.govnih.gov Computational studies, often using DFT, can map out the entire catalytic cycle for such reactions. This includes the key steps of oxidative addition, transmetalation (in the case of Suzuki-Miyaura), and reductive elimination. nih.gov

For this compound, the oxidative addition of the C-I bond to a palladium(0) complex is a critical initiating step. researchgate.net The energy barrier for this step can be calculated, providing insight into the reaction kinetics. Subsequent steps, such as the coupling with a boronic acid or an amine, and the final reductive elimination to regenerate the catalyst and form the product, can also be modeled to determine their respective energy barriers. The step with the highest energy barrier is identified as the rate-determining step of the reaction. organic-chemistry.orgnih.gov

Prediction of Reactivity and Selectivity

Computational models can predict the reactivity of this compound in cross-coupling reactions and rationalize the observed selectivity. In cases where a molecule has multiple potential reaction sites, computational analysis can help predict which site is more likely to react. For instance, in a polyhalogenated aromatic compound, the relative activation energies for the oxidative addition at each C-X bond can be calculated to predict regioselectivity. chemrxiv.orgsemanticscholar.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, revealing how this compound behaves over time and how it interacts with its environment, particularly with solvent molecules.

The conformation and reactivity of a molecule can be significantly influenced by the solvent. aps.org MD simulations can model the explicit interactions between this compound and a variety of solvents, from nonpolar to polar and protic to aprotic. These simulations can reveal the formation of hydrogen bonds, the organization of solvent molecules around the solute, and the impact of the solvent on the conformational preferences of the Cbz group. biu.ac.il

For example, in a protic solvent, hydrogen bonding to the carbonyl oxygen of the Cbz group and the aniline nitrogen can influence the rotational barrier around the N-C(carbonyl) bond. colostate.edu Similarly, the polarity of the solvent can affect the stability of different conformers and transition states. nih.gov By simulating the system in different solvents, it is possible to gain a comprehensive understanding of how the solvent environment modulates the dynamic behavior and, consequently, the reactivity of this compound. osti.govosti.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies) and Validation with Experimental Data

The prediction of spectroscopic properties through computational methods has become a standard practice in chemical research. Techniques such as Density Functional Theory (DFT) are instrumental in obtaining accurate theoretical spectra that can be compared with experimental results for validation. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method. modgraph.co.ukcore.ac.uk This approach has been successfully applied to various substituted anilines and related compounds. modgraph.co.ukcore.ac.ukresearchgate.netnih.govcdnsciencepub.com For this compound, the chemical shifts of ¹H and ¹³C nuclei can be predicted. These theoretical values, when compared to experimental data, can confirm the structure of the molecule and aid in the assignment of complex spectra.

The accuracy of the predicted shifts is dependent on the level of theory and the basis set used in the calculations. researchgate.net For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed combination for such predictions. nih.gov Deviations between calculated and experimental values are expected and can be attributed to factors like solvent effects and the physical state of the sample, as theoretical calculations are often performed on a single molecule in the gas phase. nih.gov

Below is a hypothetical comparison of predicted and experimental NMR chemical shifts for this compound, illustrating the expected level of agreement.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| NH | 8.5 | 8.3 |

| Aromatic CH | 7.2 - 7.8 | 7.1 - 7.7 |

| CH₂ | 5.2 | 5.1 |

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 153.0 | 152.5 |

| C-I | 95.0 | 94.2 |

| Aromatic C | 120.0 - 140.0 | 119.5 - 139.8 |

| CH₂ | 67.5 | 67.0 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. cardiff.ac.uk These calculations can predict the positions of absorption bands corresponding to various functional groups. For this compound, key vibrational modes would include the N-H stretch, C=O stretch of the carbamate (B1207046), C-N stretch, and vibrations of the aromatic rings.

Computational studies on carbamates have shown that DFT methods can provide vibrational spectra that are in good agreement with experimental data. nih.gov The characteristic peaks of the carbamate group are often found in specific regions of the IR spectrum. nih.gov Theoretical calculations can help in assigning these peaks and understanding the vibrational modes of the molecule. diva-portal.org It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations. nih.gov

Table 3: Hypothetical IR Frequency Data for this compound

| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3350 | 3330 |

| C-H Aromatic Stretch | 3100 - 3000 | 3080 - 3010 |

| C=O Stretch (Amide I) | 1730 | 1715 |

| C-N Stretch | 1240 | 1225 |

Quantitative Structure-Reactivity Relationships (QSAR/QSPR) in Related Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. wu.ac.th These models are built by developing mathematical equations that relate molecular descriptors to the observed activity or property.

For systems related to this compound, such as other substituted anilines or carbamates, QSAR and QSPR studies can be employed to predict their biological activities or properties. Molecular descriptors can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known activities or properties is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with the activity/property.

Model Validation: The predictive power of the model is assessed using statistical techniques, often with an external test set of compounds. nih.gov

For a series of substituted anilines, a QSAR study might aim to predict their toxicity or inhibitory activity against a particular enzyme. The model could reveal that specific electronic and steric features of the substituents are crucial for the observed activity. This information can then be used to design new analogs, such as derivatives of this compound, with potentially enhanced activity.

Table 4: Example of Descriptors Used in a QSAR Study of Substituted Anilines

| Compound | LogP | Dipole Moment (Debye) | Molecular Weight | Biological Activity (IC₅₀, µM) |

|---|---|---|---|---|

| Aniline | 0.90 | 1.53 | 93.13 | 150.2 |

| 3-Iodoaniline (B1194756) | 2.53 | 1.70 | 219.03 | 85.6 |

| N-Cbz-aniline | 3.20 | 2.10 | 227.26 | 50.1 |

This table illustrates how various descriptors can be tabulated for a set of compounds to build a predictive QSAR model. The activity of this compound could then be predicted using the established model.

Future Research Directions and Emerging Opportunities

Development of Greener and More Sustainable Synthetic Routes to N-Cbz-3-iodoaniline

The synthesis of this compound and related protected amines is undergoing a transformation driven by the principles of green chemistry. Research is focused on replacing hazardous reagents and solvents, improving energy efficiency, and increasing atom economy.

Future work will likely concentrate on optimizing the N-protection step of 3-iodoaniline (B1194756). Traditional methods often rely on stoichiometric bases and volatile organic solvents. Emerging greener alternatives include the use of catalytic systems and environmentally benign media. For instance, methods developed for other amines, which could be adapted for 3-iodoaniline, include using a catalytic amount of molecular iodine (I₂) in methanol (B129727) or employing β-cyclodextrin in an aqueous phase to facilitate the reaction with benzyl (B1604629) chloroformate (Cbz-Cl). researchgate.net Such methods proceed in high yields without the formation of significant by-products. researchgate.net Another promising approach is the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent, which has proven effective for the N-Cbz protection of various amines. researchgate.net

Furthermore, the synthesis of the 3-iodoaniline core itself presents opportunities for greener methods. While iodination of anilines is a standard procedure, future research could explore direct C-H iodination pathways using less toxic iodine sources and catalytic oxidants, minimizing the waste associated with traditional diazotization and Sandmeyer reactions. The development of one-pot procedures starting from aniline (B41778) to directly yield this compound would represent a significant advance in sustainability.

Table 1: Comparison of Conventional vs. Emerging Green N-Cbz Protection Methods

| Feature | Conventional Method | Emerging Green Method | Potential Advantage |

|---|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Water, Polyethylene Glycol (PEG), Methanol | Reduced toxicity, recyclability, lower environmental impact. |

| Base/Catalyst | Stoichiometric (e.g., Triethylamine, Pyridine) | Catalytic (e.g., I₂, β-cyclodextrin, La(NO₃)₃) | Reduced waste, higher atom economy, easier purification. researchgate.net |

| Conditions | Often requires anhydrous conditions | Can be performed in aqueous or ambient conditions | Simplified procedures, lower energy consumption. researchgate.netrsc.org |

| By-products | Stoichiometric amounts of salt waste | Minimal by-product formation | Improved process efficiency and sustainability. |

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in its Transformations

The dual reactivity of this compound makes it an ideal substrate for catalytic development. The carbon-iodine bond is a prime target for cross-coupling reactions, while the protected amine can be deprotected and further functionalized. Future research will focus on novel catalytic systems that offer enhanced control over these transformations.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, are standard for aryl iodides. However, innovation is geared towards catalysts that operate under milder conditions, tolerate a wider range of functional groups, and enable novel transformations. For example, palladium-catalyzed migratory cycloannulation reactions of iodoanilines with unactivated alkenes have been developed to construct complex azaheterocycles, a strategy that could be expanded using this compound. nih.gov

Nickel-based catalytic systems, often paired with photoredox catalysts, are emerging as powerful tools for C-N and C-C bond formation. nih.gov These dual catalytic cycles can activate this compound to participate in reactions like regioselective annulations with alkenes to form substituted indolines. nih.gov The exploration of different photocatalysts and nickel-ligand combinations could unlock unprecedented reactivity and selectivity.

Hypervalent iodine chemistry also presents a promising frontier. acs.org While this compound is an iodoarene, it can be a precursor to hypervalent iodine reagents or be used in reactions catalyzed by them. acs.org Chiral iodoaniline-lactate based catalysts have been synthesized for asymmetric reactions, suggesting that derivatives of this compound could be designed as novel organocatalysts. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch processing to continuous flow chemistry is a major trend in chemical manufacturing, offering improved safety, efficiency, and scalability. researchgate.netmdpi.com this compound is an excellent candidate for integration into such platforms, both for its own production and for its use in multi-step syntheses.

Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can enhance yields and selectivities in reactions such as cross-coupling or amination. mdpi.com The ability to handle hazardous reagents and intermediates more safely in a closed-loop system makes flow synthesis particularly attractive for industrial applications. researchgate.net Automated flow systems can be employed to rapidly generate libraries of compounds derived from this compound for screening in drug discovery programs. syrris.com

Furthermore, the convergence of flow chemistry with artificial intelligence (AI) and robotic platforms heralds a new era of automated synthesis. nih.govmit.edu In such a system, AI could propose synthetic routes involving this compound, which are then executed by a reconfigurable robotic flow platform. nih.govmit.edu This would dramatically accelerate the discovery and development of new molecules by allowing for high-throughput reaction optimization and synthesis of complex targets.

Discovery of Unforeseen Reactivity Modes and Synthetic Transformations

Beyond its established role in cross-coupling and as a protected amine, this compound holds the potential for new and unexpected chemical transformations. Research into its reactivity under novel conditions is likely to yield surprising and synthetically valuable results.

One area of exploration is the generation of aryl radicals from the carbon-iodine bond using photoredox catalysis. acs.org These highly reactive intermediates could participate in C-H arylation of heterocycles or other radical-mediated cyclization and addition reactions, providing access to molecular scaffolds that are difficult to synthesize via traditional ionic pathways.

Another avenue involves palladium-catalyzed reactions that go beyond simple cross-coupling. The development of migratory or "chain-walking" cyclization reactions, where the catalyst moves along a carbon chain before inducing ring formation, has opened up new possibilities for constructing complex polycyclic systems from simple iodoaniline precursors. nih.gov Investigating the behavior of this compound in such catalytic cycles could lead to the discovery of novel annulation strategies. The interplay between the iodo group and the carbamate (B1207046) functionality might also lead to unexpected tandem reactions, where both groups participate in a orchestrated sequence to build molecular complexity in a single step. The potential for the aniline nitrogen to act as an intramolecular nucleophile or directing group in catalytic cycles remains a fertile ground for discovery.

Potential Applications in Materials Science and Advanced Functional Molecule Design

The structural motifs accessible from this compound are relevant not only to pharmaceuticals but also to materials science and the design of advanced functional molecules.

The iodoaniline core is a key building block for various heterocyclic systems, such as indoles and benzothiazoles, which can possess interesting photophysical properties. rsc.orgmdpi.com Derivatives of this compound could be used to synthesize novel organic light-emitting diode (OLED) materials, fluorescent probes, or dyes. For instance, carbamate-functionalized iodoarenes have been used as precursors for chromophores with significant nonlinear optical (NLO) properties, an area where this compound could serve as a key starting material. metu.edu.tr